N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from the appropriate benzimidazole and benzoxadiazole precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonamide linkage . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzimidazole derivatives, such as:
1-(2-Methyl-1H-benzimidazol-5-yl)methanamine: This compound has a similar benzimidazole core but lacks the benzoxadiazole and sulfonamide groups, leading to different chemical and biological properties.
(2-Methyl-1H-benzimidazol-5-yl)acetic Acid: This compound also shares the benzimidazole core but has an acetic acid group instead of the benzoxadiazole and sulfonamide groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11N5O3S |
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Molecular Weight |
329.34 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H11N5O3S/c1-8-15-10-6-5-9(7-12(10)16-8)19-23(20,21)13-4-2-3-11-14(13)18-22-17-11/h2-7,19H,1H3,(H,15,16) |
InChI Key |
NSUUJPPGGFERAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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